(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-nitro-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O8S/c1-2-27-14(21)8-18-10-4-3-9(19(23)24)7-12(10)29-16(18)17-15(22)11-5-6-13(28-11)20(25)26/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABCKIUQYLQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a benzothiazole moiety, which is a heterocyclic compound that has been associated with various biological activities, including antimicrobial, antifungal, and anticancer effects . Benzothiazoles can interact with various biological targets, but the exact mechanisms of action can vary depending on the specific compound .
Biological Activity
(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically includes the formation of the thiazole ring and subsequent functionalization with nitro and furan moieties. The detailed synthetic pathway is crucial for understanding the compound’s biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing nitrofuran and thiazole derivatives. For instance, nitrofuran derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the structure is often correlated with enhanced antibacterial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | TBD |
Antitumor Activity
The compound’s structure suggests potential antitumor activity due to its ability to inhibit specific kinases involved in cancer progression. Research has indicated that thiazole derivatives can selectively inhibit various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly increased cytotoxicity against human cancer cell lines. The SAR analysis revealed that introducing electron-withdrawing groups enhanced activity, suggesting that this compound could exhibit similar properties .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 15 |
| Compound D | MCF-7 | 25 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance biological activity.
- Ring Modifications : Variations in the thiazole or furan rings can lead to significant changes in potency.
- Hydrophobic Interactions : Increased hydrophobicity can improve membrane permeability and bioavailability.
Scientific Research Applications
Biological Activities
The compound's structure suggests significant biological potential, particularly as an antimicrobial and antioxidant agent. Various studies have indicated that derivatives of thiazole and furan compounds exhibit notable antibacterial and antifungal properties.
Antimicrobial Activity
Research has shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to (Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus . The presence of nitro groups in the structure enhances the electron-withdrawing capacity, which is crucial for increasing antimicrobial efficacy.
Antioxidant Activity
The antioxidant properties of this compound can be attributed to its ability to scavenge free radicals. Studies have reported that thiazolidinone derivatives exhibit significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid . The incorporation of furan and nitro groups likely contributes to this activity by stabilizing radical species.
Therapeutic Potential
Given its structural characteristics, this compound holds promise in various therapeutic applications:
Cancer Research
Compounds with similar structures have been explored for their anticancer properties. The ability to induce apoptosis in cancer cells through pathways mediated by reactive oxygen species (ROS) makes such compounds candidates for further investigation in oncology .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is well-documented. They may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on substituents on the benzothiazole ring, the nature of the acyl imino group, and the ester moiety. Key comparisons are summarized in Table 1.
Table 1. Structural and Functional Comparison with Analogues
Electronic and Reactivity Differences
- Nitro Groups vs. Amino/Cyano Substituents: The dual nitro groups in the target compound create a highly electron-deficient benzothiazole ring, enhancing its susceptibility to nucleophilic attack compared to amino- or cyano-substituted analogues (e.g., ’s indole derivative). This electron deficiency may improve interactions with biological targets like DNA or enzymes in pathogens .
- 5-Nitrofuran vs. Methoxyimino: The 5-nitrofuran moiety introduces additional nitro-based electrophilicity and conformational rigidity compared to methoxyimino groups (). This could enhance binding specificity in antimicrobial applications, as nitrofurans are known for disrupting bacterial redox systems .
Q & A
Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value (B3LYP/SDD) | Significance |
|---|---|---|
| C3-C4-C5 bond angle | 105.4° | Strain in benzothiazole ring |
| N7-C8-O10 dihedral | 112.6° | Planarity of nitrofuran carbonyl |
| H-bond energy | -25 kJ/mol (N–H⋯O) | Stabilization of (Z)-isomer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
